molecular formula C11H12IN B146953 1-Ethylquinolinium iodide CAS No. 634-35-5

1-Ethylquinolinium iodide

Cat. No.: B146953
CAS No.: 634-35-5
M. Wt: 285.12 g/mol
InChI Key: PMYUGMDDIBOXQM-UHFFFAOYSA-M
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Description

1-Ethylquinolinium iodide is a quaternary ammonium compound with the molecular formula C11H12IN. It is a derivative of quinoline, where the nitrogen atom in the quinoline ring is bonded to an ethyl group and an iodide ion. This compound is known for its light yellow to orange crystalline appearance and is hygroscopic in nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethylquinolinium iodide can be synthesized through the alkylation of quinoline with ethyl iodide. The reaction typically involves heating quinoline with ethyl iodide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction proceeds as follows:

Quinoline+Ethyl iodide1-Ethylquinolinium iodide\text{Quinoline} + \text{Ethyl iodide} \rightarrow \text{this compound} Quinoline+Ethyl iodide→1-Ethylquinolinium iodide

The reaction mixture is then purified by crystallization from ethanol or a mixture of ethanol and ether to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then subjected to rigorous purification processes, including recrystallization and filtration, to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Ethylquinolinium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation Reactions: The compound can be oxidized to form quinolinium derivatives.

    Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

    Nucleophilic Substitution: Products include 1-ethylquinolinium hydroxide, 1-ethylquinolinium cyanide, and 1-ethylquinolinium thiolate.

    Oxidation: Products include quinolinium N-oxide derivatives.

    Reduction: Products include 1-ethyl-1,2-dihydroquinoline.

Scientific Research Applications

1-Ethylquinolinium iodide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving the interaction of quinoline derivatives with biological macromolecules such as DNA and proteins.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential antimicrobial, antiviral, and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethylquinolinium iodide involves its interaction with biological targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Quinaldine Red: A related compound used as a pH indicator and in biological staining.

    1-Ethylquinolinium Bromide: Similar in structure but with a bromide ion instead of an iodide ion.

    1-Methylquinolinium Iodide: Similar in structure but with a methyl group instead of an ethyl group.

Uniqueness

1-Ethylquinolinium iodide is unique due to its specific ethyl group substitution, which affects its chemical reactivity and biological activity. The presence of the iodide ion also influences its solubility and interaction with other molecules, making it distinct from its bromide and methyl analogs .

Properties

IUPAC Name

1-ethylquinolin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12N.HI/c1-2-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYUGMDDIBOXQM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC2=CC=CC=C21.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883516
Record name Quinolinium, 1-ethyl-, iodide (1:1)
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Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow or brown crystalline powder; [Alfa Aesar MSDS]
Record name 1-Ethylquinolinium iodide
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CAS No.

634-35-5
Record name Quinolinium, 1-ethyl-, iodide (1:1)
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Record name Quinolinium, 1-ethyl-, iodide (1:1)
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Record name Quinolinium, 1-ethyl-, iodide (1:1)
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Record name Quinolinium, 1-ethyl-, iodide (1:1)
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Record name 1-ethylquinolinium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of 1-Ethylquinolinium iodide in organic synthesis?

A1: this compound is a versatile compound in organic synthesis, particularly in the creation of novel heterocyclic systems. For example, it reacts with nucleophiles like hydrazine, phenylhydrazine, and urea to generate 1-[8-hydroxy-5(7)-quinolinyl]alkylidene-substituted heterocyclic derivatives. [] This reactivity stems from the susceptibility of the ethyl group on the nitrogen to nucleophilic attack, leading to displacement reactions and the formation of diverse substituted quinoline derivatives. []

Q2: How does the incorporation of hemicyanine dyes like 2-(4-dimethylaminostyryl)-1-ethylquinolinium iodide (Quinaldine Red) into DNA-CTMA complexes influence their fluorescence properties?

A2: Research shows that the fluorescence of Quinaldine Red is significantly enhanced when incorporated into DNA-cetyltrimethylammonium (DNA-CTMA) complexes. [] This enhancement can be attributed to several factors depending on the preparation method and resulting material structure. Direct binding of the dye to DNA in aqueous solutions leads to both fluorescence enhancement and spectral shifts. Conversely, in ethanol, interaction with DNA-CTMA primarily yields strong fluorescence without significant spectral shifts. This suggests that multiple interaction mechanisms contribute to the enhanced fluorescence observed in these systems.

Q3: Can you describe a specific example of how the structure of this compound derivatives influences their biological activity?

A3: Studies have shown that the biological activity of 5-substituted 8-quinolinol derivatives, synthesized from 1-ethylquinolinium iodides, can vary significantly depending on the substituent at the 5-position. [] These variations in activity, which include microbicidal and bioregulator effects, highlight the importance of structure-activity relationships in this class of compounds. For instance, the presence of specific heterocyclic rings or functional groups at the 5-position could enhance binding affinity to target sites or influence the overall physicochemical properties of the molecule, ultimately affecting its biological activity.

Q4: What analytical techniques are commonly employed to characterize and quantify this compound and its derivatives?

A4: Characterization of this compound and its derivatives commonly involves a combination of elemental analysis and spectroscopic methods. [] Elemental analysis confirms the elemental composition of the synthesized compounds. Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provide valuable information about the functional groups and structural arrangements within the molecules. Additionally, spectrophotometric methods using compounds like 2-[4-(dimethylamino)styryl]-1-ethylquinolinium iodide can be employed for the quantitative determination of specific analytes, such as tungsten. []

Q5: What is the historical significance of this compound in dye chemistry?

A5: this compound serves as a key building block for synthesizing cyanine dyes, a class of dyes known for their intense color and applications in photography and as fluorescent probes. [, ] The quaternary nitrogen in this compound provides a site for conjugation with other aromatic systems, leading to the formation of the extended conjugated systems characteristic of cyanine dyes. These dyes have played a significant role in the development of various fields, including photography, microscopy, and optical data storage.

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